pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2
Overview
Description
PGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is a useful research compound. Its molecular formula is C44H59N11O12 and its molecular weight is 934 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, also known as Red Pigment-Concentrating Hormone (RPCH), is the pigment cells in crustaceans . These pigment cells, known as chromatophores, are responsible for the color changes in the crustacean’s integument .
Mode of Action
The compound interacts with its targets, the chromatophores, by triggering pigment concentration in one or more types of these cells . This interaction results in the dark-adaptational screening pigment movement in distal eye pigment cells, leading to an increase in retinal sensitivity . Additionally, it also serves as a neuromodulator .
Biochemical Pathways
The compound affects the biochemical pathways related to carbohydrate metabolism in crustaceans . It increases the trehalose content of hemolymph, a fluid equivalent to blood in crustaceans . This action is similar to that of adipokinetic hormones in insects .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of integumental color changes and eye pigment movements in crustaceans . These effects are rapidly reversible, allowing crustaceans to adapt to their environment .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, light conditions can affect the compound’s ability to trigger pigment concentration in chromatophores . .
Biochemical Analysis
Biochemical Properties
The compound pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by neurosecretory cells (NSC) of the corpora cardiaca (CC) in the locust, Schistocerca gregaria . These NSC constitute a homogeneous ‘peptide factory’ as each cell synthesizes both AKH I and AKH II .
Cellular Effects
The compound this compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66)/t23-,28+,29+,30+,31+,32+,33+,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJVJBGRDTTDI-KETHLMBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological function of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 in insects?
A1: this compound belongs to the adipokinetic hormone (AKH) family of peptides. These peptides play a crucial role in regulating insect metabolism, specifically by mobilizing lipids (fats) from the insect's fat body to provide energy during flight. []
Q2: How does this compound compare to other similar peptides found in the same genus of grasshoppers?
A2: Interestingly, while this compound (Scg-AKH-II) is found in various insect species, the study revealed that a closely related species of grasshopper, Phymateus morbillosus, within the same genus, possesses a unique decapeptide called Phm-AKH (pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-SerNH2) instead of Scg-AKH-II. This finding highlights the species-specificity of AKH peptides even within a closely related group. []
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